molecular formula C34H41N3O4S2 B12026803 11-((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid CAS No. 624724-30-7

11-((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid

Cat. No.: B12026803
CAS No.: 624724-30-7
M. Wt: 619.8 g/mol
InChI Key: LKQPLVWEBFFBJR-SWKFRHMKSA-N
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Description

11-((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and a long aliphatic chain, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid typically involves multiple steps, including the formation of the thiazolidinone ring and the pyrazole moiety. One common method involves the condensation of 4-isobutoxybenzaldehyde with phenylhydrazine to form the pyrazole intermediate. This intermediate is then reacted with thiosemicarbazide and an appropriate aldehyde to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

11-((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

11-((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and pyrazole moiety can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is unique due to its combination of a long aliphatic chain, a thiazolidinone ring, and a pyrazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

624724-30-7

Molecular Formula

C34H41N3O4S2

Molecular Weight

619.8 g/mol

IUPAC Name

11-[(5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid

InChI

InChI=1S/C34H41N3O4S2/c1-25(2)24-41-29-19-17-26(18-20-29)32-27(23-37(35-32)28-14-10-9-11-15-28)22-30-33(40)36(34(42)43-30)21-13-8-6-4-3-5-7-12-16-31(38)39/h9-11,14-15,17-20,22-23,25H,3-8,12-13,16,21,24H2,1-2H3,(H,38,39)/b30-22-

InChI Key

LKQPLVWEBFFBJR-SWKFRHMKSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

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